molecular formula C9H11NO2 B183219 Tricaine CAS No. 582-33-2

Tricaine

Cat. No.: B183219
CAS No.: 582-33-2
M. Wt: 165.19 g/mol
InChI Key: ZMCBYSBVJIMENC-UHFFFAOYSA-N
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Description

Tricaine, also known as ethyl m-aminobenzoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 3-aminobenzoic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as a local anesthetic and is often used in research involving fish anesthesia.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricaine can be synthesized through the esterification of 3-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of ethyl 3-aminobenzoate may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity.

Chemical Reactions Analysis

Chemical Stability and Decomposition Pathways

Tricaine demonstrates conditional stability influenced by environmental factors:

Critical decomposition products: No hazardous byproducts are documented, though methanesulfonic acid residues may form under extreme pH or heat .

Reactivity with Incompatible Substances

This compound exhibits selective reactivity with specific chemical groups:

Substance/ConditionReaction OutcomeReferences
Strong oxidizers Violent redox reactions
NaHCO₃ (>1% conc.) Gas evolution + pH instability
Metal ions (e.g., Cu²⁺) Uncharacterized complexation
Organic solvents No reactivity in methanol/ethanol

pH-Dependent Reactivity

Buffering capacity directly impacts this compound’s chemical behavior:

  • Optimal pH range : 7.0–7.4 for aqueous solutions .
  • Acidic conditions (pH <6) : Protonation of the amine group reduces solubility and anesthetic efficacy .
  • Alkaline conditions (pH >8) : Hydrolysis of the ester bond generates 3-aminobenzoic acid and ethanol .

Hazardous Reaction Conditions

This compound poses specific handling risks:

  • Dust-air mixtures : Finely powdered forms create explosive aerosols at ≥0.1 mg/m³ .
  • Dehydration : Concentrated solutions (>11% w/v) crystallize, releasing exothermic energy .
  • Metal contact : Prolonged storage in steel containers may leach iron ions, altering redox stability .

Table 1: Stability of this compound Solutions Under Storage

Storage DurationTemperaturepH StabilityActivity Retention
0 months (fresh)24°C7.2–7.6100%
2 months4°C7.0–7.398%
6 months-20°C6.9–7.495%
Data aggregated from

Table 2: Documented Incompatible Reactions

ReactantObserved EffectSafety Implication
Potassium permanganateExothermic oxidationFire/explosion risk
Sodium hypochloriteChlorinated byproduct formationToxic vapor release
Concentrated H₂SO₄Sulfonation of aromatic ringCorrosive fumes

Scientific Research Applications

Scientific Research Applications

Tricaine is predominantly utilized in zebrafish research , where it serves multiple purposes:

  • Anesthesia for Behavioral Studies : this compound is used to induce anesthesia in zebrafish for behavioral assays. Studies have shown that a concentration of 168 mg/L can induce loss of righting reflex within 30 seconds, with recovery occurring within minutes . This rapid induction makes it suitable for time-sensitive experiments.
  • Neurophysiological Investigations : Research has demonstrated that this compound affects neuronal activity in the forebrain and other brain regions. For instance, calcium imaging studies revealed that this compound interferes with optokinetic behavior by disrupting signals between the pretectum and hindbrain .
  • Comparative Studies : this compound has been compared with alternative anesthetic methods such as gradual cooling. Findings indicate that this compound provides a more stable physiological response, with less variability in recovery times among individual subjects .

Veterinary Applications

In veterinary medicine, this compound is employed for:

  • Anesthesia and Sedation : this compound is routinely used for the sedation and anesthesia of fish during surgical procedures or sampling. Its efficacy allows for safe handling of aquatic species without causing significant stress or harm .
  • Euthanasia : The compound is also employed in humane euthanasia protocols for fish and amphibians, ensuring a quick and painless process .

Data Tables

Application AreaSpecific UseConcentration (mg/L)Recovery Time
Zebrafish ResearchBehavioral Studies168~3 minutes
Neurophysiological StudiesCalcium Imaging168Varies
Veterinary MedicineAnesthesia100-200Immediate to minutes
EuthanasiaHumane Euthanasia200-300Immediate

Case Study 1: Efficacy in Zebrafish

A study assessed the effects of this compound on zebrafish larvae during visual stimulus exposure. Results indicated that while this compound reduced the number of active sensory neurons, it did not significantly alter their motion sensitivity, highlighting its utility in maintaining certain neural functions during anesthesia .

Case Study 2: Comparison with Other Anesthetics

In another investigation comparing this compound with propofol in Sonoran Desert fish, this compound demonstrated comparable anesthetic effects but with fewer cardiopulmonary complications, suggesting its safety profile in aquatic species .

Mechanism of Action

Tricaine exerts its anesthetic effects by blocking sodium channels in nerve cells. By binding to these channels, it prevents the influx of sodium ions, thereby inhibiting the generation and propagation of electrical impulses along the nerve fibers. This action effectively numbs the targeted area and provides pain relief.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl 2-aminobenzoate:

Uniqueness

Tricaine is unique due to its specific position of the amino group on the benzene ring, which influences its reactivity and interaction with biological targets. This positional difference makes it distinct from other aminobenzoate esters in terms of its chemical behavior and applications.

Biological Activity

Tricaine, also known as MS-222, is a widely used anesthetic in aquatic research, particularly with zebrafish. Its primary mechanism of action is believed to involve the blockade of voltage-gated sodium channels, leading to reduced neuronal excitability. This article reviews the biological activity of this compound, focusing on its effects on neuronal activity, behavioral responses, and comparative efficacy with other anesthetic methods.

This compound acts primarily by inhibiting sodium channels in neuronal membranes. This inhibition is crucial for its anesthetic properties, as it reduces the ability of neurons to fire action potentials, thereby inducing a state of anesthesia characterized by decreased responsiveness to stimuli and overall reduced neural activity .

Effects on Neuronal Activity

Recent studies utilizing zebrafish larvae have demonstrated that exposure to this compound significantly affects neuronal dynamics across various brain regions. For instance, Leyden et al. (2022) observed that treatment with 168 mg/L this compound led to a rapid loss of neuronal activity in the forebrain, while only mild effects were noted in the midbrain and hindbrain . The study employed calcium imaging techniques to quantify changes in neuronal activity, revealing that this compound administration resulted in a measurable decline in spontaneous brain activity.

Table 1: Neuronal Activity Changes Post-Tricaine Treatment

Brain RegionActivity Change (ΔBA)Response Time (seconds)
ForebrainSignificant decrease<30
MidbrainMild decrease>30
HindbrainMild decrease>30

Behavioral Responses

Behavioral assays conducted on zebrafish larvae indicated that this compound effectively induced anesthesia as evidenced by loss of righting reflex and reduced movement. In controlled experiments, larvae exposed to this compound exhibited a loss of spontaneous activity within 30 seconds and regained normal behavior within approximately 15 minutes after removal from the anesthetic . The recovery times were found to be dose-dependent, with lower concentrations leading to faster recovery.

Case Study: Anesthesia Efficacy

In a comparative study between this compound and gradual cooling as anesthetic methods, this compound was shown to be more effective at minimizing physiological stress. While both methods induced similar levels of anesthesia, gradual cooling resulted in harmful physiological changes such as calcium surges associated with apoptosis in larval zebrafish .

Comparative Analysis with Other Anesthetics

This compound has been compared with alternative anesthetics such as eugenol and hypothermia. While eugenol also acts as an anesthetic agent, it has been noted for causing branchial alterations and may not be as effective for certain applications compared to this compound . Hypothermia can induce anesthesia but lacks the precision and controllability offered by chemical agents like this compound.

Table 2: Comparison of Anesthetic Agents

Anesthetic AgentOnset Time (seconds)Recovery Time (minutes)Physiological Impact
This compound<303-15Minimal adverse effects
EugenolVariableLonger than this compoundBranchial alterations
HypothermiaGradualProlongedPotential for stress

Q & A

Basic Research Questions

Q. How can researchers determine the optimal Tricaine concentration for anesthesia in zebrafish without compromising experimental reproducibility?

  • Methodological Answer : Conduct pilot studies using a dose-response curve to establish the median effective concentration (EC₅₀) for anesthesia. Include control groups to assess recovery rates and physiological stress markers (e.g., cortisol levels). Validate results across life stages (larvae vs. adults) and adjust pH of the solution to stabilize this compound efficacy, as its potency is pH-dependent .
  • Key Data : EC₅₀ values for zebrafish larvae (80–160 mg/L) and adults (50–100 mg/L) vary with temperature and water chemistry.

Q. What ethical considerations are critical when using this compound in longitudinal studies involving fish models?

  • Methodological Answer : Adhere to NIH guidelines for animal welfare by limiting anesthesia duration to <15 minutes for non-invasive procedures. Monitor post-recovery behavior for 24 hours to assess residual effects. Document mortality rates and justify sample sizes using power analysis to minimize unnecessary animal use .
  • Key Data : Mortality rates >5% indicate protocol adjustments; recovery times exceeding 10 minutes suggest overdosing.

Q. How can researchers address variability in this compound efficacy across aquatic species?

  • Methodological Answer : Perform species-specific pharmacokinetic studies to quantify absorption rates and metabolite clearance. Use HPLC or mass spectrometry to measure this compound concentrations in blood/tissues. Cross-reference with behavioral assays (e.g., loss of equilibrium, response to stimuli) .
  • Key Data : Species like medaka (Oryzias latipes) require 2–3× higher doses than zebrafish due to differences in gill surface area.

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s neurotoxic effects reported across studies?

  • Methodological Answer : Conduct a systematic meta-analysis of peer-reviewed studies to identify confounding variables (e.g., pH, temperature, genetic strains). Replicate conflicting experiments under standardized conditions and integrate transcriptomic profiling (RNA-seq) to assess neuroinflammatory markers (e.g., GFAP, TNF-α) .
  • Key Data : Neurotoxicity thresholds vary by exposure duration; 30-minute exposure at 200 mg/L induces apoptosis in zebrafish larval neurons .

Q. How can this compound’s interaction with other anesthetic adjuvants (e.g., lidocaine) be quantified to enhance anesthesia protocols?

  • Methodological Answer : Apply isobolographic analysis to evaluate synergistic or antagonistic effects. Use fractional inhibitory concentration (FIC) indices and computational modeling (e.g., molecular docking) to predict binding affinities at GABA receptors. Validate with electrophysiological recordings in vitro .
  • Key Data : Lidocaine (1–2 mg/L) reduces this compound requirements by 40% in rainbow trout, minimizing respiratory depression.

Q. What methodologies validate this compound’s safety in transgenic aquatic models used for developmental biology?

  • Methodological Answer : Perform teratogenicity screens using CRISPR-modified embryos exposed to this compound during gastrulation. Track developmental milestones (somite formation, heartbeats) via time-lapse microscopy. Compare with untreated controls and analyze off-target gene expression via whole-genome sequencing .
  • Key Data : Prolonged exposure (>20 minutes) at 150 mg/L disrupts notochord development in 15% of transgenic zebrafish.

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze this compound-induced behavioral data to avoid Type I/II errors?

  • Methodological Answer : Use mixed-effects models to account for intra-subject variability in longitudinal studies. Apply Bonferroni correction for multiple comparisons (e.g., dose groups, time points). Validate normality assumptions with Shapiro-Wilk tests and report effect sizes (Cohen’s d) for transparency .
  • Key Data : Non-parametric tests (e.g., Kruskal-Wallis) are recommended for skewed datasets, such as recovery latency times.

Q. What strategies ensure reproducibility of this compound experiments when external lab conditions (e.g., water hardness) differ?

  • Methodological Answer : Standardize protocols using ASTM International guidelines (e.g., ASTM F2066-18 for fish anesthesia). Calibrate equipment (pH meters, scales) daily and document water quality parameters (dissolved O₂, conductivity). Share raw data and analysis scripts via repositories like Zenodo to facilitate cross-lab validation .

Q. Ethical & Reporting Standards

Q. How can researchers align this compound studies with ARRIVE 2.0 guidelines for preclinical research reporting?

  • Methodological Answer : Include detailed methods sections on anesthesia duration, euthanasia criteria, and exclusion criteria. Use the PREPARE checklist to document environmental variables and husbandry conditions. Submit datasets to public repositories (e.g., NCBI BioProject) for peer audit .

Properties

IUPAC Name

ethyl 3-aminobenzoate
Source PubChem
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZMCBYSBVJIMENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2
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Related CAS

50930-41-1 (hydrochloride), 886-86-2 (methyl sulfate)
Record name Tricaine
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DSSTOX Substance ID

DTXSID1044011
Record name Ethyl 3-aminobenzoate
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Molecular Weight

165.19 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS]
Record name Ethyl 3-aminobenzoate
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CAS No.

582-33-2
Record name Ethyl 3-aminobenzoate
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Synthesis routes and methods

Procedure details

To 3-aminobenzoic acid (7.00 g, 0.52 mol) dissolved in 300 mL of absolute ethanol was added ~3.5 mL of concentrated sulfuric acid. The reaction mixture was heated at reflux for 2 days and then cooled to ambient temperature. Potassium carbonate (8.9 g) was added and then most of the ethanol was removed under reduced pressure. The solution was partitioned between chloroform and water. The organic phase was washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue obtained was filtered through silica gel eluting with ethyl acetate to afford the title compound. 1H NMR (CDCl3, 300 MHz) δ 1.40 (t, 3H), 3.85 (bs, 2H), 4.35 (q, 2H), 6.90 (m, 1H), 7.25 (m, 1H), 7.45 (m, 2H). MS (DCl/NH3) m/e 166 (M+H)+, 183 (M+H+NH3)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Tricaine
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Tricaine
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Tricaine
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Tricaine
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
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Phenylmethyl 2,6-dimethyl-4-morpholinecarboxylate
Tricaine

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